N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
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Overview
Description
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the imidazo[2,1-b][1,3]thiazole core structure is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved by reacting 2-aminothiazole with α-haloketones under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the 4-chlorophenyl and dimethylsulfamoyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative used as an immunomodulator and antihelminthic agent.
Tiazofurin: Another imidazo[2,1-b][1,3]thiazole derivative with antineoplastic activity.
Uniqueness
N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C21H21ClN4O3S2 |
---|---|
Molecular Weight |
477.0 g/mol |
IUPAC Name |
N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
InChI |
InChI=1S/C21H21ClN4O3S2/c1-25(2)31(28,29)17-9-5-15(6-10-17)20(27)23-13-18-19(14-3-7-16(22)8-4-14)24-21-26(18)11-12-30-21/h3-10H,11-13H2,1-2H3,(H,23,27) |
InChI Key |
BULOKHRBIZTBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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